2,3:4,5-二-O-异丙基亚甲基-D-阿拉伯糖

描述

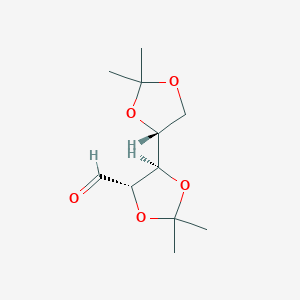

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of isopropylidene groups that protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry.

科学研究应用

Chemistry: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a protected form of arabinose, allowing for selective reactions at specific hydroxyl groups .

Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and the synthesis of biologically active molecules. It is also employed in the development of pharmaceuticals and diagnostic agents .

Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of various industrial products .

作用机制

Target of Action

2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain by coupling of two properly activated monosaccharide building blocks .

Mode of Action

The compound interacts with its targets through a process known as allylation . This reaction is based on the work of Schmid, who reported allylations yielding products having erythro selectivity at the carbon with the newly generated hydroxyl group, relative to the hydroxyl group at C-2 of the aldoses, by using acetonide-protected aldoses .

Biochemical Pathways

The compound affects the synthesis of higher carbon sugars. It is used in the efficient preparation of carbohydrate aldehydes . It is also involved in the synthesis of KDO (3-Deoxy-D-manno-2-octulosonic acid), an integral component of the lipopolysaccharides of Gram-negative bacteria .

Pharmacokinetics

Its synthesis can be carried out from d-gluconolactone without any chromatographic purification , suggesting that it may have favorable bioavailability.

Result of Action

The compound demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles . It may be useful in developing analogs capable of disrupting the biosynthesis of bacterial cell-wall components, and thereby lead to new antibacterial agents .

Action Environment

The action of 2,3:4,5-Di-O-isopropylidene-D-arabinose can be influenced by environmental factors. For instance, its synthesis is carried out in an aqueous media . .

生化分析

Biochemical Properties

The role of 2,3:4,5-Di-o-isopropylidene-d-arabinose in biochemical reactions is not fully understood. It has been used in the synthesis of higher carbon sugars . This compound can be conveniently prepared from d-gluconolactone . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 2,3:4,5-Di-o-isopropylidene-d-arabinose is not well understood. It’s known that it’s involved in the synthesis of higher carbon sugars

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the protection of the hydroxyl groups of d-arabinose using acetone in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through the formation of acetonides, which protect the hydroxyl groups .

Industrial Production Methods: Industrial production of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be achieved through a multi-step process starting from d-gluconolactone. This method involves the conversion of d-gluconolactone to the desired product via a series of reactions, including oxidation and protection steps .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: The isopropylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.

Major Products:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with fewer oxygen-containing groups.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

- 2,3:4,5-Di-o-isopropylidene-d-ribose

- 2,3:4,5-Di-o-isopropylidene-d-xylose

- 2,3:4,5-Di-o-isopropylidene-d-lyxose

Uniqueness: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific configuration and the presence of isopropylidene groups that protect the hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of specific hydroxyl groups is required .

属性

IUPAC Name |

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose is a protected form of D-arabinose, a naturally occurring aldopentose sugar. Its molecular formula is C11H18O5, and its molecular weight is 230.26 g/mol. The molecule features two isopropylidene protecting groups, one bridging the 2' and 3' hydroxyls and another bridging the 4' and 5' hydroxyls of the D-arabinose backbone. This protection strategy is common in carbohydrate chemistry to selectively manipulate specific hydroxyl groups during synthesis.

ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose itself does not possess catalytic properties. Its value lies in its role as a chiral building block in organic synthesis, particularly for creating more complex carbohydrates and other chiral molecules.

ANone: This compound serves as a versatile starting material for synthesizing various biologically relevant molecules. For example, it has been utilized in the synthesis of:

- Higher-carbon sugars: Researchers have employed 2,3:4,5-Di-O-isopropylidene-D-arabinose in the preparation of undecose and dodecose derivatives through base-catalyzed additions with nitro sugars. [, ]

- Anthracyclinones: It acts as a chiral template in the synthesis of anthracyclinones, a class of compounds with anticancer activity. [, , ]

- 3-Deoxy-D-manno-2-octulosonic acid (KDO): This compound is a key precursor in the synthesis of KDO, an essential component of bacterial lipopolysaccharides. [, , , ]

- D-mannose: A stereoselective synthesis of D-mannose utilized 2,3:4,5-Di-O-isopropylidene-D-arabinose as a starting point. []

- Syringolide 2: This bacterial signal molecule, which triggers defense mechanisms in plants, can be synthesized from 2,3:4,5-Di-O-isopropylidene-D-arabinose. []

ANone: The isopropylidene groups in 2,3:4,5-Di-O-isopropylidene-D-arabinose primarily function as protecting groups. Modifications to these groups or the D-arabinose backbone would directly impact its reactivity and its utility as a chiral synthon. For instance, the presence and stereochemistry of protecting groups can influence the stereochemical outcome of reactions involving the sugar molecule.

ANone: Common analytical techniques used for characterization include:

- NMR Spectroscopy: This technique is essential for structural confirmation, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, , ]

- X-ray Crystallography: This method can be used to determine the three-dimensional structure of the compound, providing valuable insights into its conformation and potential interactions. []

- Mass Spectrometry: This technique helps determine the molecular weight and can provide information about the fragmentation pattern of the molecule. []

- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)